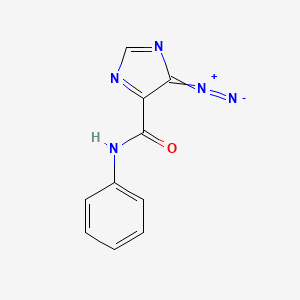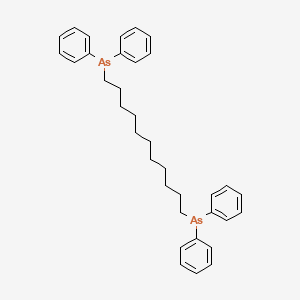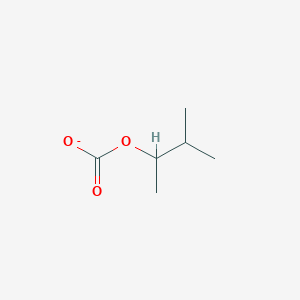![molecular formula C19H31P B14421454 Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- CAS No. 84114-18-1](/img/structure/B14421454.png)
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- is a dialkylbiaryl phosphine ligand. It is widely used in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- typically involves the reaction of corresponding chlorophosphines with Grignard reagents or organolithium compounds . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts and bases such as potassium carbonate or sodium tert-butoxide . The reactions are typically carried out under inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- is used extensively in scientific research due to its versatility and efficiency in catalysis . Some applications include:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It aids in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism by which phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- exerts its effects involves the formation of a complex with palladium catalysts. This complex facilitates the transfer of groups between molecules, enabling the formation of new bonds . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- is unique due to its high reactivity and stability under various reaction conditions. It promotes cross-coupling reactions more efficiently compared to other catalytic systems .
Eigenschaften
CAS-Nummer |
84114-18-1 |
|---|---|
Molekularformel |
C19H31P |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
methylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H31P/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12H,10H2,1-9H3 |
InChI-Schlüssel |
OVMBKTHBFDOVOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


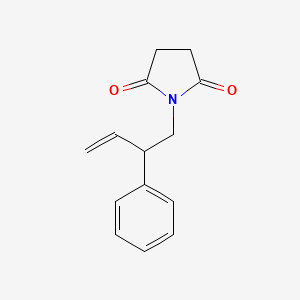
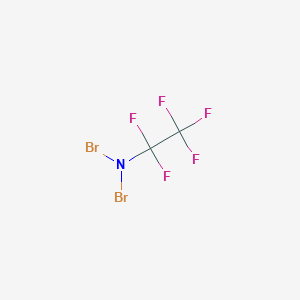
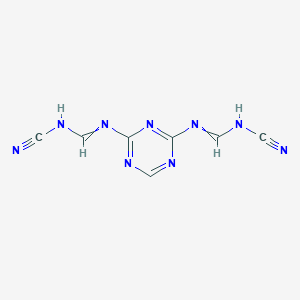

![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)

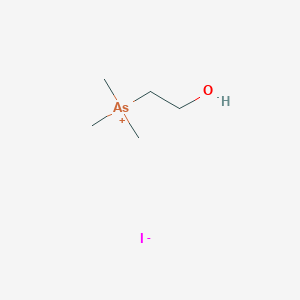
![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
